Levamisole was first developed in the 1960s as a treatment for parasitic infections in livestock. Its immunomodulatory properties were later discovered, leading to its use in human medicine. Levamisole phosphate is synthesized from levamisole hydrochloride or free base through various chemical processes, which enhance its pharmacological properties.
Levamisole phosphate is classified under:
The synthesis of levamisole phosphate typically involves several steps, including the formation of levamisole free base followed by its conversion into the phosphate salt. Common methods include:
The synthesis requires careful control of pH and temperature to ensure high yield and purity. Typical yields range from 85% to 95%, depending on the method used.
Levamisole phosphate has a complex molecular structure characterized by a bicyclic system containing both imidazole and thiazole rings. The molecular structure includes:
Levamisole phosphate participates in various chemical reactions, including:
The stability of levamisole phosphate is influenced by pH; it tends to degrade under highly alkaline conditions, which must be monitored during storage and formulation.
Levamisole phosphate functions primarily as an immunomodulator by enhancing T-cell responses and promoting the activity of macrophages. Its mechanism involves:
Levamisole phosphate has several scientific uses:
Levamisole phosphate, chemically designated as (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole phosphate, is a stereochemically defined compound. Its core structure consists of a fused imidazothiazole ring system with a phenyl substituent at the 6-position. The molecule features a single chiral center at the C6 carbon, adopting an S-configuration. This absolute stereochemistry is critical for its biological activity, as the R-enantiomer exhibits significantly reduced efficacy [1] [7].
The phosphate moiety forms an ionic bond with the imidazothiazole nitrogen, resulting in a crystalline salt with enhanced stability and water solubility compared to the free base. X-ray crystallographic studies confirm that the protonated nitrogen in the imidazole ring interacts electrostatically with the phosphate anion, creating a stable lattice structure. The molecular formula is C₁₁H₁₅N₂O₄PS, with a monoisotopic mass of 302.049015 Da and an average molecular weight of 302.28 g/mol [1] [4]. Key identifiers include:
Table 1: Structural and Stereochemical Properties of Levamisole Phosphate
Property | Value/Description |
---|---|
Systematic Name | (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole phosphate |
Stereochemistry | S-configuration at C6 |
Chiral Centers | 1 |
Molecular Formula | C₁₁H₁₅N₂O₄PS |
CAS Number | 32093-35-9 |
InChI | InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 |
Levamisole phosphate presents as a white to off-white crystalline powder with high hygroscopicity. Its solubility profile is dominated by ionic character: freely soluble in water (>50 mg/mL) but poorly soluble in nonpolar organic solvents like hexane or chloroform. In ethanol, it demonstrates moderate solubility (~20 mg/mL) [1] [10]. The partition coefficient (log P) of 2.36 (calculated) indicates moderate lipophilicity, facilitating membrane permeability [1].
Stability studies reveal sensitivity to alkaline conditions, where hydrolysis degrades the imidazothiazole ring. The compound remains stable at pH 3–5 but decomposes rapidly above pH 8. Solid-state stability is high under inert conditions, though photodegradation occurs upon prolonged UV exposure. Thermal analysis shows decomposition above 200°C without melting [1] [4].
Table 2: Physicochemical Properties of Levamisole Phosphate
Property | Value/Condition |
---|---|
Appearance | White to off-white crystalline powder |
Water Solubility | >50 mg/mL (25°C) |
Ethanol Solubility | ~20 mg/mL (25°C) |
log P | 2.36 (calculated) |
Stability | Stable at pH 3–5; degrades at pH >8 |
Thermal Decomposition | >200°C |
Industrial synthesis leverages chiral resolution or asymmetric synthesis to obtain the pharmacologically active S-enantiomer. Three principal methodologies are employed:
Chiral Resolution of Racemic Tetramisole:Racemic tetramisole (a 1:1 mixture of R and S enantiomers) is treated with d-10-camphorsulfonic acid to form diastereomeric salts. Selective crystallization isolates the S-levamisole salt, which is then reacted with phosphoric acid to yield levamisole phosphate [8].
Stereoselective Synthesis from Styrene Oxide:(a) Epoxide Ring Opening: Styrene oxide reacts with aziridine under catalysis to yield 2-aziridino-1-phenylethanol.(b) Thiazolidine Formation: The intermediate is treated with thiourea or potassium thiocyanate to form (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidine.(c) Cyclization: Thionyl chloride converts the hydroxyl group to chloride, followed by acetic anhydride-mediated cyclization to levamisole free base.(d) Salt Formation: Phosphoric acid treatment yields the final phosphate salt [5] [8].
Green Chemistry Approaches:Recent patents describe solvent-free reactions using thiourea and sodium hydroxide under microwave irradiation, reducing synthesis time from 12 hours to 2 hours and improving yield to >90% [5].
Industrial production emphasizes crystallization control to ensure polymorphic purity and utilizes high-performance liquid chromatography (HPLC) for chiral purity verification (>99% enantiomeric excess) [9].
High-Performance Liquid Chromatography (HPLC) is the gold standard for levamisole phosphate quantification. A validated reverse-phase method employs:
This method achieves linearity (R² > 0.999) over 15–45 μg/mL, with a limit of detection (LOD) of 2.08 μg/mL and limit of quantification (LOQ) of 6.03 μg/mL. Accuracy studies show 99.66% mean recovery in spiked samples [6].
For complex matrices (e.g., milk, tissues), LC-MS/MS offers superior sensitivity. A tandem mass spectrometric method with electrospray ionization (ESI+) uses:
UV Spectroscopy provides rapid screening but lacks specificity. Levamisole phosphate exhibits λₘₐₓ at 224 nm in aqueous solutions, suitable for quality control in bulk formulations [6].
Table 3: Analytical Methods for Levamisole Phosphate Quantification
Method | Conditions | Sensitivity | Application |
---|---|---|---|
Reverse-Phase HPLC | C₁₈ column; pH 3.5 buffer/ACN (70:30); 224 nm | LOD: 2.08 μg/mL | Drug substances, formulations |
LC-MS/MS | ESI+; m/z 204.1→178.0; C₁₈ column | LOD: 0.4 μg/kg | Residue analysis in biomatrices |
UV Spectroscopy | λₘₐₓ 224 nm in water | Linear range 5–50 μg/mL | Bulk purity screening |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1